molecular formula C12H10ClN3O B1621917 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea CAS No. 61964-07-6

1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

Cat. No.: B1621917
CAS No.: 61964-07-6
M. Wt: 247.68 g/mol
InChI Key: ZZTBAXCGDGUJFN-UHFFFAOYSA-N
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Description

Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 2-chloro-3-pyridinyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- typically involves the reaction of 2-chloro-3-pyridinamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- can undergo substitution reactions, particularly at the chloro group on the pyridine ring. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), mild heating.

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.

Major Products:

    Substitution: Substituted urea derivatives.

    Oxidation: Oxidized products with altered functional groups.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific pathways.

Industry: In the industrial sector, Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-chloro-3-pyridinyl group enhances its binding affinity and specificity. The phenyl group contributes to the overall stability and lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

    2-Chloro-3-pyridinamine: Shares the 2-chloro-3-pyridinyl moiety but lacks the urea and phenyl groups.

    N-Phenylurea: Contains the urea and phenyl groups but lacks the 2-chloro-3-pyridinyl moiety.

    2-Chloro-N-(2-chloro-3-pyridinyl)nicotinamide: Contains the 2-chloro-3-pyridinyl group but differs in the rest of the structure.

Uniqueness: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is unique due to the combination of the 2-chloro-3-pyridinyl and phenyl groups attached to the urea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTBAXCGDGUJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384187
Record name Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61964-07-6
Record name Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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